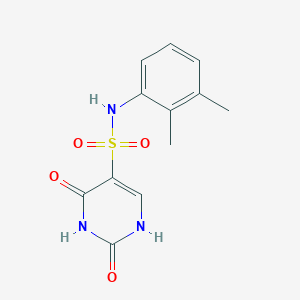

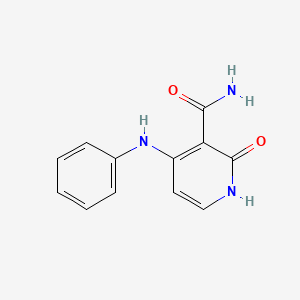

![molecular formula C12H17NO4S B5545036 N-[(7-甲氧基-3,4-二氢-2H-色烯-3-基)甲基]甲磺酰胺](/img/structure/B5545036.png)

N-[(7-甲氧基-3,4-二氢-2H-色烯-3-基)甲基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide has been demonstrated through various methods, including microwave-assisted, methanesulfonic acid-catalyzed reactions. These procedures highlight the efficiency of synthesis with high yield, short reaction time, and low energy consumption, as seen in the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) (Qi et al., 2014).

Molecular Structure Analysis

Studies on compounds structurally similar to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide, such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide, have provided insights into their molecular conformation and bond parameters. These analyses reveal specific conformations of the N—H bond in relation to other substituents and highlight the role of hydrogen bonding in determining molecular structure (Gowda, Foro, & Fuess, 2007a); (Gowda, Foro, & Fuess, 2007b).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds have been explored through various studies, such as the one-pot synthesis of methoxydiorganotin methanesulfonates via the Arbuzov rearrangement. This research not only highlights the synthetic pathways but also delves into the spectroscopic characterization and structural analysis of the products, offering a comprehensive view of their chemical behavior (Narula et al., 1999).

Physical Properties Analysis

The physical properties of compounds within this chemical family, including solubility, thermal stability, and molecular distortions, have been the focus of several studies. For instance, the synthesis and characterization of 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid explore its potential in carbon dioxide absorption, highlighting the importance of physical properties in the application of such compounds (진유란 et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential as a catalyst or cosolvent, have been extensively studied. Methanesulfonamide, for example, has been evaluated for its role in Sharpless asymmetric dihydroxylations, providing insights into its function as a general acid catalyst and its effects on reaction kinetics (Junttila & Hormi, 2009).

科学研究应用

有机合成中的转化方法

Woo 等人 (2004) 的一项研究详细介绍了一种将受阻羧酸有效转化为 N-甲氧基-N-甲基酰胺的方法,该过程与生产类似于“N-[(7-甲氧基-3,4-二氢-2H-色烯-3-基)甲基]甲磺酰胺”的化合物有关。这种方法的产率为 59% 至 88%,涉及甲磺酰氯,对于合成复杂的有机分子具有重要意义 Woo、Fenster 和 Dake,2004.

甲磺酸的微生物代谢

Kelly 和 Murrell (1999) 探讨了通过好氧细菌代谢甲磺酸的硫的生物地球化学循环。这项研究对于了解磺酰胺化合物的环境归宿及其与微生物生命的相互作用至关重要 Kelly 和 Murrell,1999.

磺酰胺衍生物的抗菌活性

Özdemir 等人 (2009) 合成了新的磺酰胺衍生物,研究了它们的结构和抗菌活性。此类研究强调了磺酰胺基化合物在对抗细菌感染中的潜在生物医学应用 Özdemir、Güvenç、Şahin 和 Hamurcu,2009.

甲烷活化和转化

De Petris 等人 (2009) 证明了 SO(2)(*+) 自由基阳离子在室温下活化甲烷,导致甲醇和电离甲基氢亚硫酸盐形成。这一见解对于开发新的甲烷利用催化剂和方法至关重要 De Petris、Troiani、Rosi、Angelini 和 Ursini,2009.

无金属催化剂的开发

Shankar 等人 (2011) 对二乙基锡(甲氧基)甲磺酸盐及其与叔丁基膦酸的相互作用的研究突出了磺酸盐-膦酸盐配体在构建超分子组装体中的作用。这些发现对材料科学和催化具有重要意义 Shankar、Jain、Kociok‐Köhn 和 Molloy,2011.

未来方向

The future directions for the study of “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide” and related compounds could involve further investigation into their synthesis methods, particularly under green conditions, and their potential biological and pharmaceutical properties . Additionally, more research could be conducted into their safety and hazards, as well as their physical and chemical properties.

属性

IUPAC Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-16-11-4-3-10-5-9(7-13-18(2,14)15)8-17-12(10)6-11/h3-4,6,9,13H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWRJORNMHKXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)CNS(=O)(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)